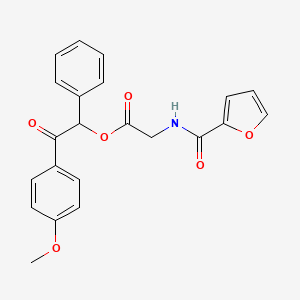
2-(4-methoxyphenyl)-2-oxo-1-phenylethyl N-2-furoylglycinate
Vue d'ensemble
Description
2-(4-methoxyphenyl)-2-oxo-1-phenylethyl N-2-furoylglycinate, also known as MAFP, is a synthetic inhibitor of the enzyme N-arachidonoylphosphatidylethanolamine-specific phospholipase D (NAPE-PLD). This enzyme is responsible for the biosynthesis of the endocannabinoid anandamide, which plays a crucial role in various physiological processes such as pain sensation, appetite, and mood regulation. MAFP has been extensively studied for its potential therapeutic applications, particularly in the field of pain management and neurological disorders.
Mécanisme D'action
2-(4-methoxyphenyl)-2-oxo-1-phenylethyl N-2-furoylglycinate exerts its pharmacological effects by inhibiting the enzyme NAPE-PLD, which is responsible for the biosynthesis of the endocannabinoid anandamide. Anandamide is known to activate the cannabinoid receptor CB1, which plays a crucial role in pain sensation, appetite, and mood regulation. By inhibiting NAPE-PLD, this compound reduces the levels of anandamide, leading to a decrease in CB1 receptor activation and subsequent reduction in pain sensation.
Biochemical and Physiological Effects:
This compound has been shown to have potent analgesic effects in animal models of inflammatory and neuropathic pain. Moreover, this compound has been shown to have neuroprotective effects in models of stroke and traumatic brain injury, suggesting its potential use in the treatment of neurological disorders. However, further studies are needed to fully elucidate the biochemical and physiological effects of this compound.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-(4-methoxyphenyl)-2-oxo-1-phenylethyl N-2-furoylglycinate in laboratory experiments is its high specificity and potency as an inhibitor of NAPE-PLD. Moreover, this compound has been extensively studied and optimized for its synthesis, making it readily available for research purposes. However, one of the limitations of using this compound is its potential off-target effects, which may complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for research on 2-(4-methoxyphenyl)-2-oxo-1-phenylethyl N-2-furoylglycinate. One potential avenue is the development of more potent and selective inhibitors of NAPE-PLD, which may have improved therapeutic efficacy and reduced off-target effects. Moreover, further studies are needed to fully elucidate the biochemical and physiological effects of this compound, particularly in the context of neurological disorders. Additionally, the potential use of this compound in combination with other analgesic or neuroprotective agents should be explored.
Applications De Recherche Scientifique
2-(4-methoxyphenyl)-2-oxo-1-phenylethyl N-2-furoylglycinate has been extensively studied for its potential therapeutic applications, particularly in the field of pain management and neurological disorders. Several studies have demonstrated that this compound can effectively reduce pain sensation in animal models of inflammatory and neuropathic pain. Moreover, this compound has been shown to have neuroprotective effects in models of stroke and traumatic brain injury, suggesting its potential use in the treatment of neurological disorders.
Propriétés
IUPAC Name |
[2-(4-methoxyphenyl)-2-oxo-1-phenylethyl] 2-(furan-2-carbonylamino)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19NO6/c1-27-17-11-9-15(10-12-17)20(25)21(16-6-3-2-4-7-16)29-19(24)14-23-22(26)18-8-5-13-28-18/h2-13,21H,14H2,1H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBZDXVPAGNVPTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C(C2=CC=CC=C2)OC(=O)CNC(=O)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



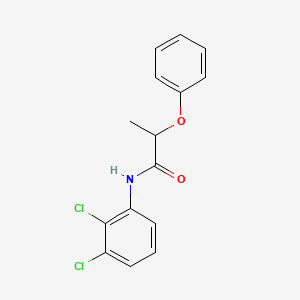
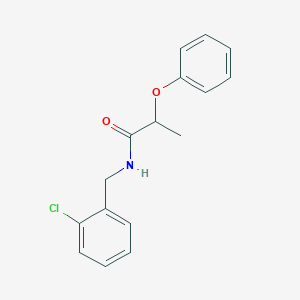
![1-[(4-methoxy-3-nitrophenyl)sulfonyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B3931312.png)
![ethyl [2,2,2-trichloro-1-({[(2-chlorophenyl)amino]carbonothioyl}amino)ethyl]carbamate](/img/structure/B3931319.png)
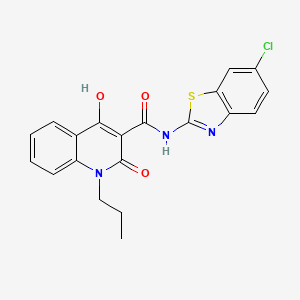
![N-[2-(benzyloxy)-3-ethoxybenzyl]-4-(4-morpholinyl)aniline](/img/structure/B3931359.png)
![2-{[7-(2,4-dichlorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]thio}propanoic acid](/img/structure/B3931368.png)
![ethyl {3-[2-(3-bromophenyl)-2-oxoethyl]-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-1-yl}acetate](/img/structure/B3931369.png)

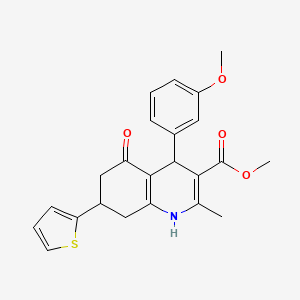
![4,7,7-trimethyl-3-oxo-N-(4-phenyl-1,3-thiazol-2-yl)-2-oxabicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B3931380.png)
![11-(6-bromo-1,3-benzodioxol-5-yl)-3-(3,4-dimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B3931388.png)
![methyl 3-{[(4-hydroxy-2-oxo-1-propyl-1,2-dihydro-3-quinolinyl)carbonyl]amino}-2-thiophenecarboxylate](/img/structure/B3931394.png)
